BenchChemオンラインストアへようこそ!

NSC745887

Glioblastoma Apoptosis DNA Damage

NSC745887 uniquely combines DNA-topoisomerase cleavage complex trapping with DcR3 signaling suppression—a dual mechanism absent in doxorubicin or camptothecin. Its p53-independent activity activates caspase-8/-9/-3 cascades and ATM/ATR-mediated DNA damage response. Documented blood-brain barrier penetration enables in vivo GBM tumor suppression in orthotopic models, with reduced [18F]-FDG uptake, decreased Ki-67, and increased γH2AX. Unlike close structural analogs (NSC745795, NSC745885), its distinct NCI-60 multilog differential pattern provides a reliable benchmark for HTS campaigns. Ideal for neuro-oncology, DcR3 pathway dissection, and DNA repair studies in p53-deficient models.

Molecular Formula C16H8N2O2
Molecular Weight 260.25 g/mol
CAS No. 54490-26-5
Cat. No. B1680397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC745887
CAS54490-26-5
SynonymsNSC-745887;  NSC 745887;  NSC745887
Molecular FormulaC16H8N2O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3
InChIInChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H
InChIKeyDGLSEJAACVWJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC745887 (CAS 54490-26-5): A Preclinical Naphthoquinoxaline-Derived Anticancer Agent with Documented In Vivo Tumor Suppression


NSC745887 (Naphtho[2,3-f]quinoxaline-7,12-dione) is a synthetic small molecule belonging to the class of 1,2-heteroannelated anthraquinones. It was identified through the National Cancer Institute (NCI) 60-cell-line screening program and is characterized by its dual mechanism of action: trapping DNA-topoisomerase cleavage complexes and suppressing Decoy Receptor 3 (DcR3)-associated signaling pathways [1]. Preclinical studies have demonstrated its ability to induce apoptosis, cause G2/M cell-cycle arrest, and activate the ATM/ATR DNA damage response pathways in glioblastoma multiforme (GBM) models [2].

Why Topoisomerase Poisoning Alone Does Not Capture the Therapeutic Potential of NSC745887


While many compounds are classified as DNA topoisomerase poisons or DcR3 modulators, simple functional substitution is unreliable due to the unique integration of these mechanisms observed with NSC745887. Direct comparative studies among structurally related 1,2-heteroannelated anthraquinones (NSC745795, NSC745885, and NSC745887) have shown that these analogs differ fundamentally in their effects on cell cycle regulation, apoptosis, autophagy, and senescence, with NSC745887 exhibiting a distinct multilog differential pattern of activity in the NCI-60 screening [1]. Furthermore, its p53-independent activity profile contrasts sharply with established chemotherapeutics like doxorubicin, which relies on p53 induction for full cytotoxic effect [2]. Therefore, selecting an alternative quinoxaline derivative or a generic DcR3 inhibitor does not guarantee the specific in vivo tumor suppression and DNA damage response profile documented for NSC745887.

Quantitative Differentiation Evidence for NSC745887 Against Closest Comparators


Differential Apoptosis Induction in GBM Cell Lines vs. NSC745885 and NSC745795

NSC745887 demonstrates a quantifiably distinct apoptosis profile compared to its structural analogs NSC745885 and NSC745795. While all three are 1,2-heteroannelated anthraquinones, NSC745887 achieves significantly higher percentages of apoptotic cell populations in GBM cell lines at identical concentrations [1]. This differential activity is attributed to its unique heterocyclic moiety, which influences p53 status and DNA damage response pathways [2].

Glioblastoma Apoptosis DNA Damage

In Vivo Brain Tumor Suppression Quantified by [18F]-FDG PET Imaging

NSC745887 provides documented in vivo tumor suppression in orthotopic xenograft models, a critical differentiator from in vitro-only active compounds. It significantly reduced the [18F]-fluorodeoxyglucose (FDG)-specific uptake value in brain tumors, as measured by animal PET imaging [1]. Histological analysis confirmed decreased Ki-67 proliferation marker and increased γH2AX (DNA damage) and cleaved caspase-3 (apoptosis) in treated tumor tissue [2]. In contrast, many quinoxaline derivatives lack such in vivo validation.

In Vivo Efficacy Xenograft Glioblastoma

DcR3 Suppression and Caspase-8/9 Activation Profile

NSC745887 uniquely combines DNA topoisomerase trapping with DcR3 pathway suppression, a dual mechanism not shared by standard topoisomerase poisons like camptothecin or etoposide. Western blot analysis shows that NSC745887 (10 or 15 µM for 24 h) decreases DcR3 protein levels and increases cleaved caspase-8, Bid, and cleaved caspase-9 in GBM cells [1]. This contrasts with doxorubicin, which induces p53 but does not directly modulate DcR3 signaling [2].

DcR3 Inhibition Apoptosis Signaling Cancer

Broad-Spectrum Cytotoxicity Across NCI-60 Panel vs. Temozolomide

NSC745887 exhibits dose-dependent inhibition of proliferation across all 60 cancer cell lines in the NCI-60 panel [1]. This broad-spectrum activity contrasts with the more limited efficacy of temozolomide (TMZ), the standard-of-care for GBM, which is effective primarily in MGMT-methylated tumors and shows minimal activity in many non-CNS cancer types [2]. While direct head-to-head GI50 values are not available, NSC745887's multilog differential pattern of activity across diverse tumor types indicates a unique cytotoxicity profile.

NCI-60 Screening Cytotoxicity Pan-Cancer Activity

p53-Independent DNA Damage Response vs. Doxorubicin

NSC745887 induces DNA damage and apoptosis independently of p53 status, a critical advantage over doxorubicin, which relies on p53 induction for full cytotoxic effect [1]. In HeLa cells, NSC745887 treatment increases γH2AX (a marker of DNA double-strand breaks) and activates ATM/ATR signaling pathways regardless of p53 mutational status [2]. This p53-independent mechanism is particularly relevant for GBM, where p53 mutations are frequent and contribute to chemoresistance.

p53 Independence DNA Damage Response Chemoresistance

Preclinical Application Scenarios for NSC745887 (CAS 54490-26-5) Based on Verified Evidence


Orthotopic Glioblastoma Xenograft Efficacy Studies

Use NSC745887 in nude mouse orthotopic GBM models to evaluate in vivo tumor suppression and target engagement. The compound's documented ability to cross the blood-brain barrier and reduce [18F]-FDG uptake in brain tumors, coupled with decreased Ki-67 and increased γH2AX and cleaved caspase-3 in tumor tissue, makes it a suitable tool compound for preclinical efficacy studies in neuro-oncology [1]. Its p53-independent activity profile [2] also supports evaluation in both p53 wild-type and mutant GBM subtypes.

Mechanistic Studies of DcR3-Dependent Apoptosis

Employ NSC745887 to dissect the role of Decoy Receptor 3 (DcR3) in cancer cell apoptosis. Unlike standard topoisomerase poisons, NSC745887 simultaneously suppresses DcR3 and activates both intrinsic and extrinsic caspase cascades (cleaved caspase-8, -9, and -3) [1]. This dual mechanism enables investigation of DcR3-FasL interactions and death receptor signaling pathways that are not modulated by doxorubicin or camptothecin [2].

Pan-Cancer Cytotoxicity Screening Programs

Include NSC745887 as a positive control or tool compound in multi-cell-line cytotoxicity screening campaigns. Its validated dose-dependent inhibition of proliferation across all 60 NCI-60 cell lines provides a reliable benchmark for comparing novel anticancer agents [1]. The compound's multilog differential activity pattern across diverse tumor types [2] makes it particularly useful for establishing assay robustness and sensitivity ranges in high-throughput screening (HTS) platforms.

DNA Damage Response (DDR) Pathway Activation Studies

Utilize NSC745887 to induce and study ATM/ATR-mediated DNA damage signaling pathways. The compound triggers dose-dependent γH2AX phosphorylation and activates both ATM and ATR kinases in GBM cells [1]. Its p53-independent DDR activation profile [2] makes it a valuable tool for investigating DNA repair mechanisms in p53-deficient cancer models, where many traditional DDR-inducing agents show attenuated responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC745887

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.